molecular formula C7H9Cl2N3O B11883160 6-Chloro-5-methoxypicolinimidamide hydrochloride CAS No. 1179361-56-8

6-Chloro-5-methoxypicolinimidamide hydrochloride

Katalognummer: B11883160
CAS-Nummer: 1179361-56-8
Molekulargewicht: 222.07 g/mol
InChI-Schlüssel: XOLFLLPVOLKLJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O and a molecular weight of 222.07 g/mol . This compound is known for its unique structure, which includes a chloro and methoxy group attached to a picolinimidamide core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxypicolinimidamide hydrochloride typically involves the reaction of 6-chloro-5-methoxypicolinic acid with appropriate reagents to form the desired imidamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow techniques and advanced purification methods such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-methoxypicolinimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-methoxypicolinimidamide hydrochloride is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It finds applications in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-Chloro-5-methoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-5-methoxypicolinic acid: Shares a similar core structure but lacks the imidamide group.

    5-Methoxypicolinimidamide hydrochloride: Similar but without the chloro group.

    6-Chloro-5-methoxypyridine: Similar but lacks the imidamide group.

Uniqueness

6-Chloro-5-methoxypicolinimidamide hydrochloride is unique due to the presence of both chloro and methoxy groups attached to the picolinimidamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Eigenschaften

CAS-Nummer

1179361-56-8

Molekularformel

C7H9Cl2N3O

Molekulargewicht

222.07 g/mol

IUPAC-Name

6-chloro-5-methoxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8ClN3O.ClH/c1-12-5-3-2-4(7(9)10)11-6(5)8;/h2-3H,1H3,(H3,9,10);1H

InChI-Schlüssel

XOLFLLPVOLKLJA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=C(C=C1)C(=N)N)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.